N-Methyl vs. N-Isopropyl Piperidine Substitution: Computed Lipophilicity Differential
The target compound bears an N-methyl group on the piperidine ring, whereas the closest documented analog (PubChem CID 16886631) bears an N-isopropyl group. Computed XLogP3 for the isopropyl analog is 1.4, while the target compound's predicted XLogP3 is estimated at 0.6–0.9 (based on a –0.5 to –0.8 log unit decrement for the methyl vs. isopropyl substitution) [1][2]. This lipophilicity differential is expected to influence membrane permeability, aqueous solubility, and non-specific protein binding, making the two compounds non-interchangeable for cellular or in vivo assays.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | Estimated XLogP3 ≈ 0.6–0.9 |
| Comparator Or Baseline | N1-cyclopropyl-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide: XLogP3 = 1.4 |
| Quantified Difference | ΔXLogP3 ≈ –0.5 to –0.8 log units (target less lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07); target value estimated by fragment-based subtraction |
Why This Matters
A 0.5–0.8 log unit reduction in lipophilicity can shift passive membrane permeability by 2–5 fold and alter compound partitioning in cell-based assays, directly impacting apparent potency and selectivity readouts.
- [1] PubChem CID 16886631 computed properties, XLogP3 = 1.4. View Source
- [2] Fragment-based XLogP3 estimation for N-methyl vs. N-isopropyl piperidine derivatives (Δ ≈ –0.5 to –0.8 log units). View Source
